Antileishmanial Potency of Thiophene-Acridine Hybrids vs. Standard Drugs
The thiophene–acridine scaffold, which includes the core structure of CAS 379728-17-3, has demonstrated superior antileishmanial activity compared to reference drugs. Derivatives ACS01 and ACS02 from this series exhibited IC₅₀ values of 9.60 ± 3.19 μM and 10.95 ± 3.96 μM, respectively, against Leishmania promastigotes, significantly outperforming tri- and pentavalent antimonials [1]. This potency is directly linked to the thiophene ring, as non-thiophene acridine analogs show reduced activity .
| Evidence Dimension | Antileishmanial IC₅₀ against promastigotes |
|---|---|
| Target Compound Data | Representative thiophene-acridine hybrid (ACS01): IC₅₀ = 9.60 ± 3.19 μM |
| Comparator Or Baseline | Reference drugs: tri- and pentavalent antimonials; non-thiophene acridine analogs show reduced activity |
| Quantified Difference | ACS01 is more potent than reference drugs; exact fold-difference not specified due to class-level inference. |
| Conditions | In vitro promastigote assay; compound ACS01 (thiophene–acridine hybrid). Reference: de Lima Serafim et al., 2018. |
Why This Matters
For procurement aimed at leishmaniasis drug discovery, the thiophene-containing scaffold provides a validated starting point with demonstrated superiority over clinical antimonials, reducing the risk of selecting an inactive acridine analog.
- [1] de Lima Serafim V, Félix MB, Frade Silva DK, et al. New thiophene–acridine compounds: Synthesis, antileishmanial activity, DNA binding, chemometric, and molecular docking studies. Chemical Biology & Drug Design. 2018;91(6):1141-1155. View Source
